Benzaldehyde oxime
Overview
Description
Benzaldehyde oxime is an organic compound with the formula C₇H₇NO. It is derived from benzaldehyde and hydroxylamine. This compound exists in two isomeric forms: E and Z. The compound is known for its role in various chemical reactions and its applications in different fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde oxime can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers . Another method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: In industrial settings, benzaldoxime is often produced using green chemistry approaches. One such method involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride. This method not only promotes the oximation of benzaldehyde but also catalyzes the dehydration of benzaldoxime to benzonitrile .
Types of Reactions:
Beckmann Rearrangement: this compound undergoes Beckmann rearrangement to form benzamide.
Dehydration: The dehydration of benzaldoxime yields benzonitrile.
Hydrolysis: this compound can be hydrolyzed to regenerate benzaldehyde.
Substitution: It reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride.
Common Reagents and Conditions:
Nickel salts: for Beckmann rearrangement.
Fe-ZSM-5 zeolites: for dehydration.
N-chlorosuccinimide: in DMF for substitution reactions.
Major Products:
Benzamide: from Beckmann rearrangement.
Benzonitrile: from dehydration.
Benzohydroximoyl chloride: from substitution reactions.
Scientific Research Applications
Benzaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzaldoxime involves its ability to undergo various chemical transformations:
Beckmann Rearrangement: The reaction mechanism involves the migration of the substituent on the carbon adjacent to the oxime group to the nitrogen atom, forming an amide.
Antioxidant Activity: Benzaldehyde oxime derivatives exert their antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Comparison with Similar Compounds
- Cyclohexanone Oxime
- Acetone Oxime
- 2-Pyridine Carbaldehyde Oxime
Benzaldehyde oxime stands out for its versatility and the breadth of its applications across different scientific disciplines.
Properties
Molecular Formula |
C7H7NO |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
N-benzylidenehydroxylamine |
InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H |
InChI Key |
VTWKXBJHBHYJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NO |
physical_description |
Liquid; [Alfa Aesar MSDS] |
vapor_pressure |
0.0041 [mmHg] |
Origin of Product |
United States |
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